4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine
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Overview
Description
4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine is a complex organic compound that features a unique combination of pyrimidine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine typically involves multi-step organic reactions. The starting materials may include 5,6-dimethylpyrimidine and 4-methoxy-2,5-dimethylphenylsulfonyl chloride. The reaction conditions often require the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques would be essential for optimizing the yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-Dimethylpyrimidin-4-yl)-5-(4-methoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
- 2-(5,6-Dimethylpyrimidin-4-yl)-5-(2,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Uniqueness
The uniqueness of 4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(5,6-dimethylpyrimidin-4-yl)-5-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-13-7-20(14(2)6-19(13)28-5)29(26,27)25-10-17-8-24(9-18(17)11-25)21-15(3)16(4)22-12-23-21/h6-7,12,17-18H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYAEDOMQUGRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4C)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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